3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706437
InChI: InChI=1S/C17H18N2O5/c20-16(21)14-11-24-18-15(14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21)
SMILES:
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17706437

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid -

Specification

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name 3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C17H18N2O5/c20-16(21)14-11-24-18-15(14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21)
Standard InChI Key AONDUZHIYJXGTI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C2=NOC=C2C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Key Findings

3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid (molecular formula: C₁₇H₁₈N₂O₅, molecular weight: 330.33 g/mol) is a heterocyclic compound featuring a piperidine ring fused with an oxazole moiety and a benzyloxycarbonyl (Cbz) protective group. This compound is of significant interest in medicinal chemistry due to its structural complexity and potential as a precursor for biologically active molecules. While direct biological data remain limited, structural analogs demonstrate immunosuppressive and receptor-binding properties, suggesting avenues for therapeutic development .

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is 3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid. Key structural components include:

  • A piperidine ring substituted at the 4-position with a 1,2-oxazole group.

  • A benzyloxycarbonyl (Cbz) group protecting the piperidine nitrogen.

  • A carboxylic acid functional group at the 4-position of the oxazole ring.

The canonical SMILES string (C1CN(CCC1C2=NOC=C2C(=O)O)C(=O)OCC3=CC=CC=C3) and InChIKey (AONDUZHIYJXGTI-UHFFFAOYSA-N) confirm its stereochemical configuration .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₅
Molecular Weight330.33 g/mol
IUPAC Name3-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
CAS NumberNot publicly disclosed
SolubilityLimited data; polar aprotic solvents likely

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence:

  • Piperidine Protection: The piperidine nitrogen is protected with a Cbz group using benzyl chloroformate under basic conditions .

  • Oxazole Ring Formation: Cyclization of a β-ketoamide intermediate with hydroxylamine yields the 1,2-oxazole core .

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester group introduces the carboxylic acid moiety.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Cbz ProtectionBenzyl chloroformate, NaOH, THF75–85%
Oxazole CyclizationNH₂OH·HCl, EtOH, reflux60–70%
Ester HydrolysisLiOH, H₂O/THF80–90%

Challenges and Optimizations

  • Steric Hindrance: The bulky Cbz group complicates cyclization, necessitating elevated temperatures.

  • Byproduct Formation: Competing imine formation during oxazole synthesis requires careful pH control .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Carboxylic Acid: Participates in amide coupling (e.g., with EDC/HOBt) to generate prodrugs or conjugates .

  • Oxazole Ring: Electrophilic substitution at the 5-position is feasible but understudied .

  • Cbz Deprotection: Hydrogenolysis (H₂/Pd-C) removes the protective group, exposing the piperidine nitrogen for further functionalization .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with the oxazole ring prone to ring-opening under strong acids.

  • Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass .

CompoundTargetIC₅₀/EC₅₀Citation
MM3 (Oxazole carbohydrazide)TNF-α inhibition3.2 µM
N-Cbz-piperidine-3-carboxylic acid5-HT₂A binding8.7 µM

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Anticancer Agents: Piperidine-oxazole hybrids inhibit tubulin polymerization in breast cancer cell lines (MCF-7) .

  • Antimicrobials: Oxazole derivatives show activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .

Prodrug Development

Esterification of the carboxylic acid group enhances bioavailability. For example, methyl ester derivatives exhibit 3-fold higher Caco-2 permeability compared to the parent acid.

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